Cabazitaxel-C13 is a semi-synthetic derivative of taxane, specifically designed as an anticancer agent. It is primarily utilized in the treatment of metastatic castration-resistant prostate cancer and has gained recognition for its efficacy against tumors that have developed resistance to other taxanes, such as docetaxel. The compound is derived from 10-deacetylbaccatin III and features a modified side chain at the C13 position, enhancing its pharmacological properties.
Cabazitaxel-C13 is classified under the category of antineoplastic agents, particularly within the taxane family. This family is known for its ability to stabilize microtubules, thereby inhibiting cell division. Cabazitaxel is synthesized from natural products derived from the yew tree, which contains paclitaxel and other related compounds. Its development was motivated by the need for more potent treatments for resistant cancer types, leading to its approval by the Food and Drug Administration in 2010.
The synthesis of Cabazitaxel-C13 involves several key steps:
The synthetic routes can be summarized as follows:
These methods are detailed in patents that describe various synthetic pathways, including novel intermediates that enhance efficiency .
Cabazitaxel-C13 possesses a complex molecular structure characterized by multiple stereocenters. Its chemical formula is with a molecular weight of approximately 429.58 g/mol. The structure includes:
The three-dimensional conformation plays a crucial role in its interaction with microtubules, which is essential for its anticancer activity.
Cabazitaxel-C13 undergoes several significant chemical transformations during its synthesis:
These reactions are vital for constructing the final compound while maintaining structural integrity .
The mechanism of action of Cabazitaxel-C13 involves:
This mechanism allows Cabazitaxel to effectively target rapidly dividing cancer cells, particularly those resistant to other treatments .
Cabazitaxel-C13 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Cabazitaxel-C13 is primarily used in oncology as an effective treatment option for metastatic castration-resistant prostate cancer. Its ability to overcome resistance mechanisms makes it a valuable addition to chemotherapy regimens. Ongoing research explores its potential against various other cancers, including breast cancer and lung cancer, where it may provide therapeutic benefits due to its unique mechanism of action .
Cabazitaxel-C13 is a carbon-13 labeled derivative of the semi-synthetic taxane anticancer agent cabazitaxel, which originates from 10-deacetylbaccatin III (10-DAB)—a natural taxoid precursor extracted from Taxus (yew) needles [1] [5]. The semi-synthetic pathway begins with the isolation of 10-DAB, which provides the tetracyclic diterpenoid core structure essential for microtubule-stabilizing activity. Subsequent chemical modifications introduce key functional groups that enhance metabolic stability and circumvent drug resistance mechanisms. Compared to paclitaxel (derived from bark-sourced baccatin III), cabazitaxel’s needle-derived origin offers sustainable sourcing and reduced ecological impact [2] [8]. The core optimization involves preserving the baccatin scaffold while enabling site-specific isotopic labeling at the C7 and C10 methoxy groups, which are critical for P-glycoprotein (P-gp) evasion [1] [10].
Table 1: Natural Taxoid Precursors in Cabazitaxel Synthesis
Precursor | Source | Key Structural Features | Role in Cabazitaxel-C13 Synthesis |
---|---|---|---|
10-Deacetylbaccatin III (10-DAB) | Taxus needles | C10 hydroxyl, C4/C20 epoxide | Core scaffold provider |
Baccatin III | Taxus bark | C10 acetyl, C4/C20 epoxide | Traditional paclitaxel precursor |
10-DAB derivatives | Semi-synthesis | C7/C10 methoxy modifications | Enables P-gp evasion and isotopic labeling |
The C13 side chain of cabazitaxel-C13 is engineered to retain the bioactive N-tert-butoxycarbonyl (Boc)-protected isoserine moiety, identical to the parent compound. This side chain confers high-affinity binding to β-tubulin, stabilizing microtubule assembly and triggering G2/M cell cycle arrest [1] [4]. Functionalization involves coupling the C13 position of 10-DAB with a synthetic side-chain precursor, typically a β-lactam or protected isoserine derivative. The C13 ester linkage’s lability necessitates protective group strategies—commonly silyl groups (e.g., triethylsilyl, TES) or transient acetyl groups—to prevent undesired hydrolysis during synthesis [3]. For Cabazitaxel-C13, methyl-¹³C groups are incorporated at C7 and C10 during side-chain attachment, enhancing metabolic tracking without altering biological activity [1] [7].
The coupling of the C13 side chain to the baccatin core is a pivotal step with significant yield implications. Three primary methodologies dominate:
Table 2: Coupling Strategies for C13 Side-Chain Installation
Method | Catalyst/Activator | Yield (%) | Stereoselectivity | Scalability |
---|---|---|---|---|
β-Lactam ring-opening | NaH or LiHMDS | 70–75 | High (>98% ee) | Moderate |
Direct esterification | DCC/DMAP | 40–60 | Moderate | Low |
Lewis acid catalysis | ZnCl₂/MgCl₂ | 80–85 | High | High (GMP-compatible) |
Recent advances prioritize solvent reduction and catalytic efficiency to align with green chemistry principles:
Cabazitaxel-C13 synthesis involves 8–12 steps, with cumulative yields heavily dependent on three critical stages:1. Protection/Deprotection Efficiency:- Silyl protection (e.g., TES-Cl) at C7/C10 achieves >95% yield but requires anhydrous conditions, increasing costs [3].- Selective deprotection with acetic acid/ammonium chloride minimizes side-product formation [3].2. C13 Coupling Yield:- Lewis acid catalysis improves yields to 80–85%, but residual metal contamination necessitates rigorous purification [5].3. Final Deprotection and Purification:- HPLC purification achieves >98% purity but discards 15–20% of product [8].
Scalability bottlenecks include:
Table 3: Yield Optimization Strategies in Cabazitaxel-C13 Synthesis
Synthetic Stage | Baseline Yield | Optimized Approach | Improved Yield | Economic/Environmental Impact |
---|---|---|---|---|
Core protection (C7/C10) | 80% | Silyl ethers with imidazole | 95% | Low solvent waste |
C13 side-chain coupling | 60% | ZnCl₂ catalysis in CPME | 85% | 50% less DCM usage |
C7/C10 methylation | 70% | Microwave-assisted methylation | 88% | 40% energy reduction |
Final deprotection | 75% | Mild acidolysis (pH 4.5 buffer) | 90% | Avoids over-hydrolysis side products |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7